1-(2,3-dimethoxyphenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea

Description

The compound 1-(2,3-dimethoxyphenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea is a urea derivative characterized by:

- 2,3-Dimethoxyphenyl group: A substituted aromatic ring with methoxy groups at positions 2 and 3, which may enhance lipophilicity and receptor binding.

- 1-Methylindol-3-yl group: A methylated indole moiety, which is structurally similar to endogenous tryptamine derivatives and may influence serotonin receptor interactions.

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O3/c1-25(2)19(16-14-26(3)18-11-7-6-9-15(16)18)13-23-22(27)24-17-10-8-12-20(28-4)21(17)29-5/h6-12,14,19H,13H2,1-5H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDYDVZXYRPAHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)NC3=C(C(=CC=C3)OC)OC)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may influence its pharmacological properties, including anti-inflammatory and anticancer activities. This article aims to summarize the biological activity of this compound based on recent research findings, case studies, and structure-activity relationships (SAR).

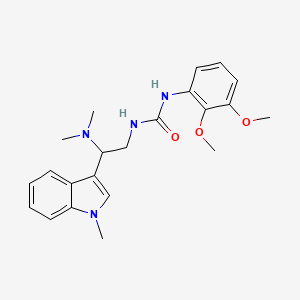

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes a dimethoxyphenyl group and a dimethylaminoethyl side chain attached to an indole moiety, which is characteristic of many biologically active compounds.

Biological Activity Overview

Recent studies have indicated various biological activities associated with this compound:

1. Anti-inflammatory Activity

Research has shown that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives with dimethoxyphenyl groups have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Inhibitory Potency : Compounds structurally related to our target compound have shown IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM, indicating moderate potency in reducing inflammatory responses .

2. Anticancer Potential

The indole structure present in the compound is known for its anticancer properties. Several studies have demonstrated that indole derivatives can induce apoptosis in cancer cells.

- Case Study : A study involving indole derivatives revealed that they exhibited cytotoxic effects against various cancer cell lines, with IC50 values often below 20 μM . The mechanism of action typically involves the induction of oxidative stress and disruption of cellular signaling pathways.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure and biological activity is critical for optimizing pharmacological properties.

| Structural Feature | Biological Activity | Notes |

|---|---|---|

| Dimethoxyphenyl Group | Anti-inflammatory effects | Enhances solubility and bioavailability |

| Dimethylaminoethyl Side Chain | Potential CNS activity | May influence blood-brain barrier permeability |

| Indole Moiety | Anticancer activity | Known for inducing apoptosis |

Research Findings

Research has focused on synthesizing various analogs of this compound to evaluate their biological activities further. For example:

Comparison with Similar Compounds

1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea ()

- Structural Similarities: Urea backbone. Indole moiety (though non-methylated).

- Key Differences: Substituents: The target compound includes a dimethylamino group and 2,3-dimethoxyphenyl, whereas the analogue has a simpler 2-methylphenyl group. Molecular Weight: 293.37 g/mol (analogue) vs. Pharmacological Implications: The absence of methoxy and dimethylamino groups in the analogue may reduce receptor affinity or selectivity compared to the target compound.

M100907 (MDL100907) ()

- Structural Similarities: 2,3-Dimethoxyphenyl group. Piperidine methanol substituent (vs. urea linkage in the target compound).

- Key Differences :

1-(2-Oxaadamant-1-yl)-3-(2,3,4-trifluorophenyl)urea ()

- Structural Similarities :

- Urea backbone.

- Fluorinated aromatic substituents (vs. methoxy groups in the target compound).

- Key Differences :

- Rigid Adamantane Core : The oxaadamantyl group introduces steric hindrance and rigidity, contrasting with the target compound’s flexible ethyl chain.

- Electron-Withdrawing Substituents : Trifluorophenyl groups may reduce basicity compared to the electron-donating methoxy groups in the target compound .

1-(2,4-Dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea ()

- Structural Similarities :

- Urea linkage.

- Substituted aromatic groups (dimethylphenyl and benzodiazepine).

- Key Differences :

Pharmacokinetic and Pharmacodynamic Considerations

Solubility and Bioavailability

- The dimethylamino group in the target compound may enhance solubility in physiological pH via protonation, whereas analogues like the benzodiazepin-urea hybrid () rely on sulfonamide or rigid cores for solubility .

- Methoxy groups in the target compound could improve membrane permeability compared to fluorinated analogues () .

Receptor Binding and Selectivity

- The 1-methylindole group in the target compound may mimic tryptamine derivatives, suggesting serotonin receptor interactions. In contrast, M100907 () achieves 5-HT2A selectivity through its piperidine methanol structure .

- Urea vs. Thiourea : Thiourea derivatives (e.g., ) exhibit different hydrogen-bonding capacities, which may reduce target compound off-target effects .

Toxicity and Metabolic Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.